molecular formula C18H15N3O3S2 B2402623 N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864916-81-4

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No.: B2402623
CAS No.: 864916-81-4
M. Wt: 385.46
InChI Key: JMIHOEGOHWGBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 864916-81-4) is a synthetic organic compound with a molecular formula of C18H15N3O3S2 and a molecular weight of 385.5 g/mol . This molecule is built around a 1,2,4-thiadiazole core, a five-membered heterocyclic ring known for its significant aromaticity and diverse biological activities . The scaffold is sulfanyl-linked to an acetamide chain, which is connected to a 1,3-benzodioxole (piperonyl) moiety. The 1,2,4-thiadiazole ring system is of considerable interest in pharmaceutical research due to its ability to interact with various biological targets, functioning as both a hydrogen-binding domain and a two-electron donor system . Compounds featuring this core have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer effects . The specific structure of this compound, which integrates a benzodioxole group, suggests potential for use in early-stage drug discovery research. Its mechanism of action is believed to involve the inhibition of key cellular processes. In antimicrobial contexts, its structure may allow it to disrupt bacterial cell wall synthesis or function . In anticancer research, related thiadiazole derivatives have been shown to inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cell lines, such as MCF-7 (breast cancer) and LoVo (colon cancer) . This makes it a valuable candidate for investigating new therapeutic agents against resistant bacterial strains and various cancers. Researchers can utilize this compound as a key intermediate or lead structure for further chemical modification and structure-activity relationship (SAR) studies, particularly in optimizing the thiadiazole and benzodioxole moieties for enhanced potency and selectivity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-16(19-9-12-6-7-14-15(8-12)24-11-23-14)10-25-18-20-17(21-26-18)13-4-2-1-3-5-13/h1-8H,9-11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIHOEGOHWGBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=NS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its therapeutic effects and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S, with a molecular weight of 382.4 g/mol. The compound features a benzodioxole moiety and a thiadiazole ring, which are known for their diverse biological activities.

Structural Formula

The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₉H₁₈N₄O₃S
Molecular Weight382.4 g/mol
PurityTypically ≥ 95%

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

Compound NameTarget BacteriaInhibition Rate (%) at 100 μg/mL
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-acetamideXanthomonas oryzae pv. oryzicola30
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-acetamideXanthomonas oryzae pv. oryzae56

These findings indicate that the compound may possess similar antimicrobial properties.

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential. A study highlighted that certain thiadiazole compounds exhibited significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer).

Table 2: Anticancer Activity Against Cell Lines

Compound NameCell LineIC50 (μM)
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazoleMCF-73.3
N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazoleHEK293T33.74

These results suggest that the compound may induce apoptosis in cancer cells through various mechanisms.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It has been shown to increase apoptotic markers in treated cells.
  • Antibacterial Mechanisms : Its structure may allow it to disrupt bacterial cell wall synthesis or function.

Case Studies

Several case studies have documented the effectiveness of thiadiazole derivatives in clinical settings:

  • Study on Antimicrobial Effects : A research study evaluated the antibacterial properties of various thiadiazole derivatives against drug-resistant strains and found promising results indicating potential for therapeutic use.
  • Anticancer Research : In vitro studies demonstrated that specific derivatives significantly reduced tumor growth in animal models when administered at calculated dosages.

Comparison with Similar Compounds

Structural Analogues with Triazole/Oxadiazole Replacements

Compound 1: N-(1,3-Benzodioxol-5-ylmethyl)-2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

  • Key Differences: Replaces the thiadiazole ring with a 1,2,4-triazole substituted by phenoxymethyl and amino groups.
  • Physical Properties : Melting point = 148°C; molecular weight inferred as ~435 g/mol.

Compound 2: N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(4-methoxyphenoxy)methyl-1,3,4-oxadiazol-2-yl]thio}acetamide

  • Key Differences: Uses a 1,3,4-oxadiazole ring with a 4-methoxyphenoxymethyl substituent.
  • Physical Properties : Melting point = 127°C; molecular weight ~463 g/mol.
  • Significance: Oxadiazoles are known for metabolic stability, which could improve pharmacokinetic profiles relative to thiadiazoles .

Thiadiazole-Based Analogues with Varied Substituents

Compound 3 : N-(1,3-Benzothiazol-2-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

  • Key Differences : Replaces the benzodioxolylmethyl group with a benzothiazol-2-yl moiety; thiadiazole is substituted with 3-methylphenyl.
  • The 3-methylphenyl substituent may alter steric interactions compared to the unsubstituted phenyl in the target compound .

Compound 4 : N-(4-Ethoxyphenyl)-4-(2-methylimidazo-[1,2-α]pyridine-3-yl)thiazol-2-amine

  • Key Differences : Features an imidazopyridine-thiazole hybrid system instead of thiadiazole.

Bioactivity Comparisons

  • Anti-Exudative Activity: Acetamide derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () showed anti-exudative effects comparable to diclofenac (10 mg/kg vs. 8 mg/kg).
  • Enzyme Inhibition : Compounds such as N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () demonstrated α-glucosidase and lipoxygenase (LOX) inhibition. Structural similarities (e.g., acetamide linkers) imply the target compound could share these activities .

Data Table: Structural and Physical Comparison

Compound Name Core Heterocycle Substituents Melting Point (°C) Molecular Weight (g/mol) Key Bioactivity
Target Compound 1,2,4-Thiadiazole 3-Phenyl N/A ~413.45* N/A
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide 1,2,4-Triazole Phenoxymethyl, amino 148 ~435 N/A
N-(1,3-Benzothiazol-2-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide 1,2,4-Thiadiazole 3-Methylphenyl N/A ~409.50* N/A
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-Triazole Furan-2-yl N/A ~335 Anti-exudative activity
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole Indol-3-ylmethyl, chloro N/A 428.5 α-Glucosidase inhibition

*Calculated based on molecular formula.

Critical Analysis of Structural Motifs

  • Benzodioxole vs. Benzothiazole : The benzodioxole group (electron-donating) may improve metabolic stability compared to benzothiazole (electron-withdrawing), which could influence bioavailability .
  • Thiadiazole vs. Triazole/Oxadiazole : Thiadiazoles offer greater rigidity and sulfur-mediated hydrophobic interactions, while triazoles/oxadiazoles provide nitrogen-rich environments for hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling a benzodioxolylmethyl amine with a thiadiazole-sulfanyl acetamide intermediate. A common approach is to use dry benzene or DMSO as a solvent , triethylamine (Et₃N) as a base , and slow addition of acyl chlorides at 0–5°C to minimize side reactions . Optimization may include adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride), monitoring reaction progress via TLC, and recrystallization using ethanol/water mixtures for purity (>95%) .

Q. How can the crystal structure of this compound be resolved, and what software tools are validated for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution. Use SHELX (e.g., SHELXL-2018 for refinement) to solve structures, leveraging direct methods for phase determination and full-matrix least-squares refinement for atomic parameters . Validate results with R-factors (<5% for high-quality data) and check for twinning using PLATON .

Q. What preliminary assays are suitable for evaluating its bioactivity, such as enzyme inhibition?

  • Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., 5-lipoxygenase or FLAP inhibition) using spectrophotometric methods. Prepare compound solutions in DMSO (≤0.1% final concentration to avoid solvent interference). Use human whole blood assays to measure leukotriene B4 (LTB4) suppression, with IC₅₀ values <100 nM indicating high potency . Include positive controls (e.g., zileuton for 5-LOX) to validate experimental conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s thiadiazole and benzodioxole moieties?

  • Methodological Answer : Perform fragment-based drug design :

  • Thiadiazole modifications : Replace the phenyl group with pyridinyl or fluorophenyl substituents to assess electronic effects on sulfanyl bonding .
  • Benzodioxole substitutions : Introduce methyl or methoxy groups at the 5-position to evaluate steric and hydrophobic interactions.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like FLAP or 5-LOX. Validate with isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. What computational methods are effective in predicting metabolic stability and drug-drug interaction risks?

  • Methodological Answer :

  • Metabolic stability : Apply in silico tools like ADMET Predictor™ or SwissADME to estimate CYP450-mediated oxidation. Key parameters: Topological Polar Surface Area (TPSA <90 Ų) and LogP (2–5) for optimal permeability .
  • Drug-drug interactions : Screen for CYP3A4 inhibition using fluorogenic assays. Compounds with IC₅₀ >10 µM are low-risk; refine structures by reducing aromatic nitrogen content to minimize heme interaction .

Q. How should contradictory bioactivity data between in vitro and ex vivo models be addressed?

  • Methodological Answer :

  • In vitro vs. ex vivo discrepancies : If in vitro IC₅₀ is low (<100 nM) but ex vivo efficacy is poor, check plasma protein binding (e.g., equilibrium dialysis) and free fraction availability . Modify substituents to reduce albumin binding (e.g., replace lipophilic groups with polar analogs) .
  • Species-specific metabolism : Compare murine vs. human liver microsome stability. Use chimeric liver-humanized mice for preclinical validation to bridge translational gaps .

Data Analysis and Validation

Q. What analytical techniques are critical for purity assessment and structural confirmation?

  • Methodological Answer :

  • Purity : HPLC with UV detection (λ = 254 nm), using a C18 column and acetonitrile/water gradient (95:5 to 50:50 over 20 min). Acceptable purity ≥98% .
  • Structural confirmation : Combine ¹H/¹³C NMR (e.g., benzodioxole protons at δ 6.8–7.2 ppm) and HRMS (e.g., [M+H]+ calculated for C₁₉H₁₇N₃O₃S₂: 412.0823) .

Contradictory Evidence Resolution

  • Synthetic yields : Variability in yields (e.g., 60% vs. 85%) may arise from reaction scale (microscale vs. bulk) or solvent purity . Use anhydrous solvents and inert atmospheres for reproducibility .
  • Bioactivity conflicts : If SAR data from similar compounds (e.g., OLC-12 vs. VUAA-1) disagree, conduct crystallographic studies to resolve conformational differences in active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.